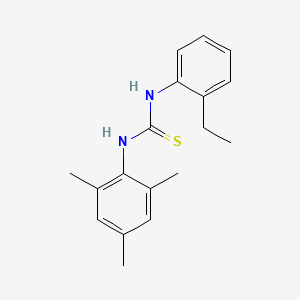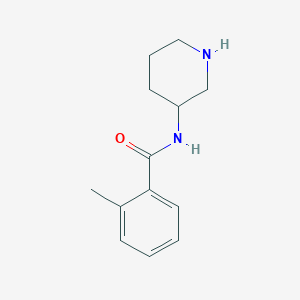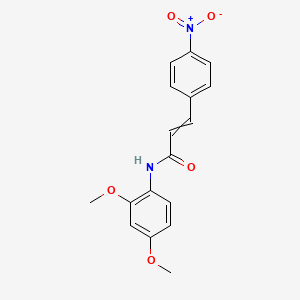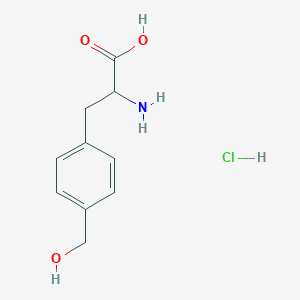
1-(2-Ethylphenyl)-3-(2,4,6-trimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aromatic rings, one substituted with an ethyl group and the other with three methyl groups, connected by a thiourea linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 2,4,6-trimethylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(2-ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 3-(2-ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Ethylphenyl)-1-phenylthiourea
- 3-(2,4,6-Trimethylphenyl)-1-phenylthiourea
- 3-(2-Ethylphenyl)-1-(4-methylphenyl)thiourea
Uniqueness
3-(2-Ethylphenyl)-1-(2,4,6-trimethylphenyl)thiourea is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and trimethyl groups provides a distinct steric and electronic environment, differentiating it from other thiourea derivatives.
Eigenschaften
Molekularformel |
C18H22N2S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-(2-ethylphenyl)-3-(2,4,6-trimethylphenyl)thiourea |
InChI |
InChI=1S/C18H22N2S/c1-5-15-8-6-7-9-16(15)19-18(21)20-17-13(3)10-12(2)11-14(17)4/h6-11H,5H2,1-4H3,(H2,19,20,21) |
InChI-Schlüssel |
KSWAUBUWNNIDAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine](/img/structure/B12496721.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)glycinamide](/img/structure/B12496727.png)
![Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B12496743.png)

![Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496750.png)

![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12496765.png)
![N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/new.no-structure.jpg)
![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12496774.png)
![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496790.png)


![3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12496813.png)
![Ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12496824.png)
